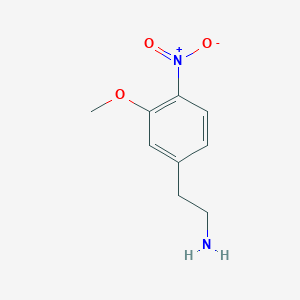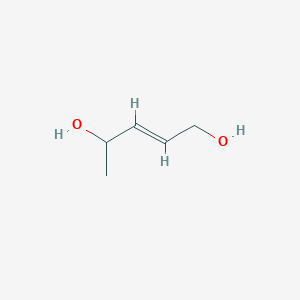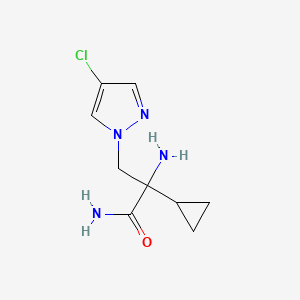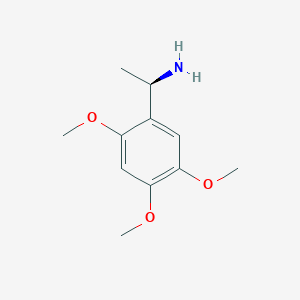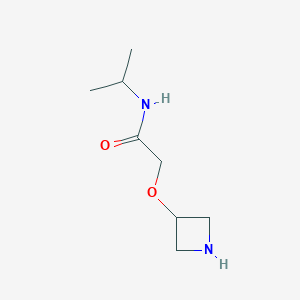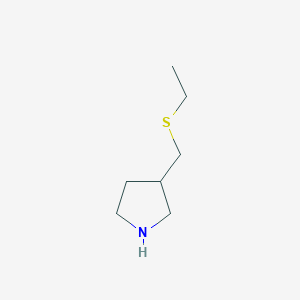
3-((Ethylthio)methyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Ethylthio)methyl)pyrrolidine is an organic compound with the molecular formula C7H15NS It features a pyrrolidine ring substituted at the third position with an ethylthio methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Ethylthio)methyl)pyrrolidine typically involves the reaction of pyrrolidine with ethylthiomethylating agents. One common method includes the use of ethylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Catalysts and advanced purification techniques, including distillation and chromatography, are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-((Ethylthio)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolidine derivatives without the ethylthio group.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-((Ethylthio)methyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It serves as a building block in the manufacture of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-((Ethylthio)methyl)pyrrolidine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The ethylthio group can influence the compound’s binding affinity and specificity, while the pyrrolidine ring can mimic natural substrates or inhibitors, affecting molecular pathways involved in neurotransmission or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
3-((Methylthio)methyl)pyrrolidine: Similar structure but with a methylthio group instead of an ethylthio group.
3-((Ethylthio)methyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.
3-((Ethylthio)methyl)azetidine: Features an azetidine ring, which is a smaller ring structure compared to pyrrolidine.
Uniqueness: 3-((Ethylthio)methyl)pyrrolidine is unique due to the combination of the ethylthio group and the pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications. Its structural features allow for diverse chemical modifications and functionalizations, broadening its utility in various fields.
Eigenschaften
Molekularformel |
C7H15NS |
|---|---|
Molekulargewicht |
145.27 g/mol |
IUPAC-Name |
3-(ethylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C7H15NS/c1-2-9-6-7-3-4-8-5-7/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
CSVWMTNHBITWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)

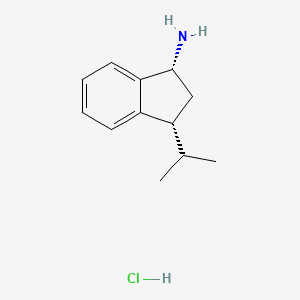
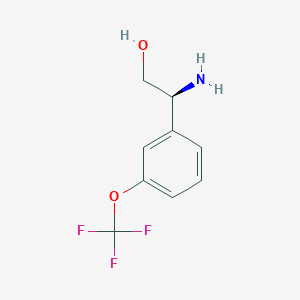
![O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine](/img/structure/B13527589.png)
![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13527600.png)
